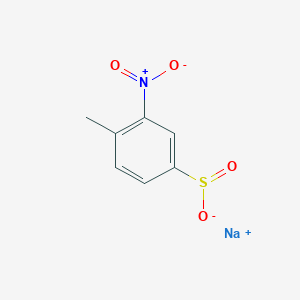

Sodium 4-methyl-3-nitrobenzene-1-sulfinate

Description

Evolution of Arylsulfinate Chemistry in Modern Synthetic Methodologies

Arylsulfinate salts, particularly sodium salts (RSO₂Na), have transitioned from classical reagents to indispensable and versatile building blocks in modern organic synthesis. rsc.org Historically, their preparation was often achieved through the reduction of the corresponding sulfonyl chlorides, a robust but sometimes functionally restrictive method. google.com These bench-stable, easy-to-handle crystalline solids have emerged as superior alternatives to more sensitive reagents like sulfonyl chlorides. rsc.org

The evolution of their application is marked by a significant expansion in scope. Initially used in straightforward nucleophilic reactions, the last decade has seen a surge in their use as multifaceted reagents capable of participating in a wide array of transformations. rsc.org Sodium arylsulfinates are now recognized as powerful precursors for generating sulfonyl radicals, which has unlocked a host of new synthetic pathways. rsc.org

Modern synthetic methodologies have harnessed sodium arylsulfinates for a variety of bond-forming reactions, including:

C–S Bond Formation : Crafting sulfones, including specialized variants like β-keto sulfones and vinyl sulfones, which are key structures in many biologically active molecules. rsc.org

N–S Bond Formation : A direct route to sulfonamides, a privileged functional group in medicinal chemistry. rsc.org

S–S Bond Formation : Leading to the synthesis of thiosulfonates. rsc.org

Recent advancements have further broadened their utility, with the development of photoredox, electrochemical, and transition-metal-catalyzed reactions involving sulfinate salts. rsc.orgrsc.org These methods offer milder reaction conditions and greater functional group tolerance, cementing the role of arylsulfinates as a cornerstone of modern synthetic chemistry.

Strategic Importance of Organosulfur Compounds in Chemical Research

Organosulfur compounds hold a position of strategic importance in chemical research, primarily due to their widespread presence in pharmaceuticals, agrochemicals, and natural products. nih.gov The unique physicochemical properties imparted by sulfur-containing functional groups, such as the sulfone and sulfonamide moieties, make them integral to the design of new therapeutic agents and functional materials. organic-chemistry.orgnih.gov

The sulfonamide group (–SO₂N–) is a well-established pharmacophore found in a vast number of clinically approved drugs, including antibacterial, diuretic, and antiviral agents. researchgate.net Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly valuable component in drug design. nih.gov Similarly, the sulfone group (–SO₂–) is a key structural motif in numerous bioactive compounds and is increasingly utilized as a stable, polar substituent to modulate the properties of drug candidates. nih.gov

The synthesis of these vital organosulfur compounds often relies on the availability of versatile and reactive sulfur-containing starting materials. This need drives the continuous development of new reagents and methodologies, underscoring the demand for functionalized building blocks that can be readily incorporated into complex molecular architectures.

Scope and Focus of Research on Sodium 4-methyl-3-nitrobenzene-1-sulfinate

While broad research into arylsulfinates is extensive, the specific compound Sodium 4-methyl-3-nitrobenzene-1-sulfinate represents a more specialized area of interest. Publicly available research dedicated exclusively to this molecule is limited; however, its chemical structure suggests a significant potential role as a highly functionalized synthetic intermediate.

Table 1: Chemical Properties of Sodium 4-methyl-3-nitrobenzene-1-sulfinate

| Property | Value |

| CAS Number | 123249-29-6 |

| Molecular Formula | C₇H₆NNaO₄S |

| Molecular Weight | 223.18 g/mol |

The primary focus of research on a compound with this structure lies in its bifunctional nature, possessing both a reactive nitro group and a versatile sulfinate salt. This combination makes it a potentially valuable precursor for several advanced synthetic applications.

Proposed Synthesis: The most direct synthetic route to Sodium 4-methyl-3-nitrobenzene-1-sulfinate would involve the reduction of its corresponding sulfonyl chloride, 4-methyl-3-nitrobenzene-1-sulfonyl chloride (CAS 616-83-1). chemicalbook.comnih.gov This is a standard and widely documented method for preparing arylsulfinate salts, typically using a reducing agent such as sodium sulfite (B76179). google.comnih.gov

Synthetic Utility and Significance: The true significance of this compound lies in its potential application in modern coupling reactions, particularly nitro-sulfinate reductive coupling . nih.govacs.org This area of research focuses on using nitroarenes as both nitrogen sources and internal oxidants, while the sulfinate acts as the sulfur source and a reductant. organic-chemistry.orgrsc.org

As a sulfonylating agent , it can be used to introduce the 4-methyl-3-nitrophenylsulfonyl moiety to create a variety of specifically substituted sulfone compounds. biosynth.com

In reductive coupling reactions , the nitro group can be reduced and coupled in the same pot with the sulfinate group of another molecule, or potentially in an intramolecular fashion, to form complex sulfonamides. rsc.orgnih.gov This strategy avoids the need to handle potentially toxic or unstable anilines, making it an attractive "green chemistry" approach. organic-chemistry.org

Successful reduction of the nitro group to an amine would yield a molecule with a valuable substitution pattern: an amino group ortho to a sulfonyl-derived functional group, a scaffold of interest in medicinal chemistry. Therefore, the research focus on Sodium 4-methyl-3-nitrobenzene-1-sulfinate is not on the compound in isolation, but on its role as a specialized building block for the efficient construction of complex, pharmaceutically relevant organosulfur compounds.

Table 2: Key Synthetic Applications of Arylsulfinates

| Reaction Type | Product | Significance |

| Reductive Coupling with Nitroarenes | N-Arylsulfonamides | Direct synthesis of a key pharmacophore from stable starting materials. organic-chemistry.orgnih.gov |

| Coupling with Alkyl/Aryl Halides | Sulfones | Formation of stable C-S bonds for diverse applications. rsc.org |

| Reaction with Amines | Sulfonamides | Metal-free or catalyzed routes to sulfonamides. rsc.org |

| Reaction with Thiols/Disulfides | Thiosulfonates | Construction of S-S linkages. rsc.org |

Properties

Molecular Formula |

C7H6NNaO4S |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

sodium;4-methyl-3-nitrobenzenesulfinate |

InChI |

InChI=1S/C7H7NO4S.Na/c1-5-2-3-6(13(11)12)4-7(5)8(9)10;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

ZCYMBTVCHBTAHE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Sodium 4 Methyl 3 Nitrobenzene 1 Sulfinate and Analogous Arylsulfinates

Conventional Preparation Routes for Arylsulfinates

Traditional methods for preparing arylsulfinates have long been established in chemical synthesis, primarily relying on the reduction of readily available arylsulfonyl chlorides.

The most common and straightforward method for the preparation of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride. nih.gov This approach utilizes various reducing agents to convert the sulfonyl chloride group (-SO₂Cl) into a sulfinate salt (-SO₂Na). Common reducing agents include sodium sulfite (B76179) (Na₂SO₃) and zinc dust. nih.gov

Alternatively, metallic reducing agents such as zinc dust can be employed, usually in the presence of sodium carbonate in water, to achieve the transformation of arylsulfonyl chlorides to their corresponding sulfinate salts. nih.gov These conventional methods are often effective for a range of substrates, including simple and substituted arylsulfonyl chlorides.

Table 1: Conventional Reduction of Arylsulfonyl Chlorides to Sodium Arylsulfinates

| Arylsulfonyl Chloride | Reducing Agent / Conditions | Product | Yield |

|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Na₂SO₃, NaHCO₃, H₂O, 70-80 °C | Sodium 4-methylbenzene-1-sulfinate | High |

| Benzenesulfonyl chloride | Na₂SO₃, NaHCO₃, H₂O, 70-80 °C | Sodium benzenesulfinate | High |

| 4-Methylbenzenesulfonyl chloride | Zn, Na₂CO₃, H₂O | Sodium 4-methylbenzene-1-sulfinate | Good |

Data compiled from multiple sources. nih.govresearchgate.net

A significant challenge in the aqueous reduction of arylsulfonyl chlorides is their susceptibility to hydrolysis, which converts the starting material into the corresponding sulfonic acid, thereby reducing the yield of the desired sulfinate. google.com To mitigate this, modified procedures have been developed.

One effective modification involves a biphasic reaction system. For instance, in the synthesis of sodium 4-methylbenzenesulfinate, the 4-methylbenzenesulfonyl chloride is first dissolved in an organic solvent, such as dichloromethane (B109758), which is immiscible with water. google.com This organic solution is then added dropwise to an aqueous solution of the reducing agent (e.g., sodium sulfite). google.com This technique keeps the concentration of the sulfonyl chloride in the aqueous phase low, minimizing hydrolysis. Simultaneously, a base like sodium hydroxide (B78521) is added to maintain alkaline conditions, which facilitates the reduction reaction and neutralizes the acid byproduct. google.com This approach not only prevents the hydrolysis of the starting material but also improves the recovery of the solvent, leading to a cleaner and more efficient process. google.com

Advanced Synthetic Protocols Employing Sulfur Dioxide Surrogates

To overcome the challenges associated with handling gaseous and toxic sulfur dioxide (SO₂), stable solid surrogates have been developed. These reagents have enabled the creation of advanced, gas-free synthetic routes to arylsulfinates.

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), known as DABSO, is a bench-stable, solid charge-transfer complex that serves as a convenient and safe source of sulfur dioxide. rsc.orgorganic-chemistry.org DABSO has been successfully employed in the synthesis of sodium arylsulfinates from aryl halides. nih.gov

This protocol typically involves a two-step, one-pot procedure. First, an organometallic reagent, such as an aryl Grignard or aryllithium species, is generated in situ from the corresponding aryl bromide or iodide. nih.gov This highly reactive intermediate is then trapped with DABSO. nih.govorganic-chemistry.org The resulting adduct is subsequently treated with an aqueous solution of a base like sodium carbonate to yield the final sodium arylsulfinate salt. nih.gov This method is particularly advantageous for preparing electron-poor arylsulfinates, which can be difficult to synthesize using conventional routes. researchgate.net The purification process is often straightforward, avoiding the formation of sulfonic acid byproducts. nih.gov

Table 2: Synthesis of Sodium Arylsulfinates from Aryl Halides using DABSO

| Aryl Halide | Organometallic Intermediate | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromobenzene | Phenylmagnesium bromide | 1. THF; 2. DABSO; 3. aq. Na₂CO₃ | Sodium benzenesulfinate | Good-Excellent |

| 4-Bromotoluene | 4-Tolylmagnesium bromide | 1. THF; 2. DABSO; 3. aq. Na₂CO₃ | Sodium 4-methylbenzene-1-sulfinate | Good-Excellent |

| 4-Bromoanisole | 4-Anisylmagnesium bromide | 1. THF; 2. DABSO; 3. aq. Na₂CO₃ | Sodium 4-methoxybenzene-1-sulfinate | Good-Excellent |

Data compiled from a review by Odell and co-workers. nih.gov

Palladium catalysis offers powerful and versatile methods for forming carbon-sulfur bonds, enabling advanced routes to arylsulfinates and their precursors. While many "desulfitative" couplings use arylsulfinates as starting materials to extrude SO₂ and form new C-C, C-P, or C-N bonds, palladium catalysis is also instrumental in the synthesis of arylsulfinates or their immediate precursors, arylsulfonyl chlorides. rsc.orgorganic-chemistry.org

A notable strategy involves the palladium-catalyzed sulfonylation of aryl halides using DABSO as the SO₂ source. tcichemicals.com This process creates a palladium-sulfinate intermediate in situ, which can then be converted to the desired product. Another advanced method is the palladium-catalyzed chlorosulfonylation of arylboronic acids. This reaction couples arylboronic acids with a sulfuryl chloride equivalent in the presence of a palladium catalyst to form arylsulfonyl chlorides under mild conditions. mit.edu These arylsulfonyl chlorides can then be readily reduced to the target sodium arylsulfinates using the conventional methods described previously. This catalytic approach exhibits significant functional group tolerance, allowing for the synthesis of complex arylsulfinates that may be inaccessible through harsher traditional methods. mit.edu

Table 3: Palladium-Catalyzed Routes to Arylsulfinate Precursors

| Starting Material | Catalyst / Reagents | Product |

|---|---|---|

| Aryl Iodide | Pd(0) catalyst, DABSO, N,N-dialkylhydrazine | N-Aminosulfonamide (via sulfinate intermediate) |

| Aryl Bromide | Pd(0) catalyst (with AmPhos ligand), DABSO, NFSI | Arylsulfonyl Fluoride (via sulfinate intermediate) |

Data compiled from multiple sources. tcichemicals.commit.edu

Green Chemistry Principles in Arylsulfinate Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, have been increasingly applied to the synthesis of arylsulfinates. rsc.org Key advancements include the use of safer reagents, the reduction of hazardous waste, and the utilization of environmentally friendly solvents.

A prime example of a green chemistry approach is the replacement of hazardous, gaseous sulfur dioxide with the stable, solid surrogate DABSO. organic-chemistry.org This substitution significantly improves laboratory safety and handling convenience. organic-chemistry.org Furthermore, many synthetic protocols are being adapted to use greener solvents. The classical reduction of arylsulfonyl chlorides often uses water as the reaction medium, which is an ideal green solvent. nih.gov Electrochemical synthesis methods performed in aqueous ethanol (B145695) have also been reported, offering a route that avoids toxic reagents and solvents. rsc.org

Modified conventional methods also incorporate green principles. For instance, the biphasic system using dichloromethane and water for sulfonyl chloride reduction was designed to improve solvent recovery, minimizing volatile organic compound (VOC) emissions and creating a cleaner production environment. google.com The development of catalytic methods, such as the palladium-catalyzed routes, also aligns with green chemistry by enabling reactions to proceed with high efficiency and selectivity under milder conditions, often reducing energy consumption and byproduct formation. nih.govmdpi.com

Solvent-Free or Aqueous Medium Syntheses

The development of synthetic methods in aqueous media or under solvent-free conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. While specific literature on the solvent-free or aqueous synthesis of sodium 4-methyl-3-nitrobenzene-1-sulfinate is limited, established methods for analogous arylsulfinates provide a strong basis for its preparation under these environmentally benign conditions.

The most common approach for synthesizing sodium arylsulfinates in an aqueous medium involves the reduction of the corresponding arylsulfonyl chloride. This method is widely applicable and can be adapted for the synthesis of sodium 4-methyl-3-nitrobenzene-1-sulfinate. The reaction typically employs reducing agents such as sodium sulfite (Na₂SO₃) or zinc dust in water.

A general reaction scheme for the synthesis of sodium arylsulfinates from arylsulfonyl chlorides in an aqueous medium is presented below:

ArSO₂Cl + Na₂SO₃ + H₂O → ArSO₂Na + NaCl + H₂SO₃

This reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. The use of water as a solvent is highly advantageous as it is non-toxic, non-flammable, and inexpensive. Furthermore, the product, being a salt, often has good solubility in the aqueous medium, while byproducts can be managed through careful pH control and workup procedures.

Another established aqueous-based method is the sulfa-Michael addition, where sodium arylsulfinates react with α,β-unsaturated compounds in water. While this is a reaction using an arylsulfinate rather than synthesizing it, the principles of conducting C-S bond formation in water are relevant and highlight the feasibility of aqueous-based chemistry for this class of compounds.

Solvent-free approaches for the synthesis of arylsulfinates are less common but represent a significant goal in green chemistry. One potential solvent-free method could involve the solid-state reaction of an arylsulfonyl chloride with a solid reducing agent, potentially initiated by mechanical grinding or minimal heating. However, such methods would require significant development and optimization for the target molecule.

Below is a table summarizing various aqueous synthetic methods for analogous sodium arylsulfinates, which could be adapted for the synthesis of sodium 4-methyl-3-nitrobenzene-1-sulfinate.

| Arylsulfonyl Chloride Precursor | Reducing Agent | Reaction Conditions | Product | Reference Analogy |

| p-Toluenesulfonyl chloride | Sodium sulfite | Water, 70-80 °C | Sodium p-toluenesulfinate | General knowledge |

| Benzenesulfonyl chloride | Zinc dust/Sodium carbonate | Water | Sodium benzenesulfinate | General knowledge |

| 4-Nitrobenzenesulfonyl chloride | Sodium sulfite | Water, heat | Sodium 4-nitrobenzenesulfinate | Plausible adaptation |

| 4-Methyl-3-nitrobenzenesulfonyl chloride | Sodium sulfite | Water, heat | Sodium 4-methyl-3-nitrobenzene-1-sulfinate | Proposed |

Atom Economy and Waste Minimization in Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The synthesis of sodium arylsulfinates from arylsulfonyl chlorides and sodium sulfite, while conducted in an environmentally friendly solvent like water, does not have a perfect atom economy. The primary byproducts are sodium chloride (NaCl) and sulfurous acid (H₂SO₃), which ultimately can be considered waste if not utilized.

Let's consider a theoretical atom economy calculation for the synthesis of sodium 4-methyl-3-nitrobenzene-1-sulfinate from 4-methyl-3-nitrobenzenesulfonyl chloride and sodium sulfite.

C₇H₆ClNO₄S + Na₂SO₃ → C₇H₆NNaO₄S + NaCl + SO₂ + H₂O (Balanced for byproducts)

Molecular Weights:

4-methyl-3-nitrobenzenesulfonyl chloride (C₇H₆ClNO₄S): 235.64 g/mol

Sodium sulfite (Na₂SO₃): 126.04 g/mol

Sodium 4-methyl-3-nitrobenzene-1-sulfinate (C₇H₆NNaO₄S): 223.18 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (223.18 / (235.64 + 126.04)) x 100% ≈ 61.7%

This calculation demonstrates that a significant portion of the reactant mass is converted into byproducts, highlighting an area for potential improvement.

Waste Minimization Strategies:

Several strategies can be employed to minimize waste in the production of sodium 4-methyl-3-nitrobenzene-1-sulfinate:

Catalytic Routes: Developing catalytic methods that avoid the use of stoichiometric reducing agents would significantly improve atom economy. For instance, a catalytic hydrogenation of the sulfonyl chloride could theoretically offer a higher atom economy.

Byproduct Valorization: The primary byproducts, sodium chloride and sulfur dioxide (from the decomposition of sulfurous acid), have potential applications. Sodium chloride is a ubiquitous chemical, and sulfur dioxide can be captured and used in the production of sulfuric acid or other sulfur-containing compounds.

Process Optimization: Careful control of reaction conditions (temperature, stoichiometry, pH) can maximize the yield of the desired product and minimize the formation of side products, thereby reducing waste.

Alternative Synthetic Routes: Exploring alternative synthetic pathways that are inherently more atom-economical is a key long-term strategy. For example, direct sulfination of the aromatic ring could potentially offer a more direct and less wasteful route, although this often presents challenges with regioselectivity.

The following table outlines the potential waste streams and corresponding minimization strategies for the aqueous synthesis of sodium arylsulfinates.

| Waste Stream | Source | Minimization Strategy |

| Sodium Chloride (NaCl) | Reaction byproduct | Recovery and purification for other industrial uses. |

| Sulfurous Acid (H₂SO₃) / Sulfur Dioxide (SO₂) | Reaction byproduct | Capture and conversion to sulfuric acid; use as a reducing agent in other processes. |

| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction conditions; recycling of unreacted materials. |

| Side-reaction Products | Non-selective reactions | Catalyst development for improved selectivity; purification and potential valorization of side products. |

| Aqueous Effluent | Solvent and workup | Water recycling; treatment to remove residual organics and salts before discharge. |

By focusing on aqueous and solvent-free synthetic methodologies and applying the principles of atom economy and waste minimization, the production of sodium 4-methyl-3-nitrobenzene-1-sulfinate and its analogs can be made significantly more sustainable and environmentally responsible.

Iii. Mechanistic Investigations of Reactions Involving Sodium 4 Methyl 3 Nitrobenzene 1 Sulfinate

Radical Pathways in Sulfinate-Mediated Transformations

Sodium sulfinates, including Sodium 4-methyl-3-nitrobenzene-1-sulfinate, are versatile reagents in organic synthesis, capable of participating in reactions via radical pathways. rsc.org These pathways are initiated by the formation of sulfonyl radicals, which are key intermediates in various transformations. researchgate.net The generation of these radicals can be achieved under different conditions, such as through oxidation or photochemical activation. rsc.orgnih.gov

Sulfonyl radicals (RSO₂•) are typically generated from sodium sulfinates through a single-electron transfer (SET) process. nih.gov This can be facilitated by chemical oxidants, transition-metal catalysts, or electrochemical methods. rsc.orgnih.gov For instance, silver-promoted reactions can generate reactive sulfonyl radical species from sodium sulfinates for use in cascade reactions. rsc.org Another significant method involves the formation of an electron donor-acceptor (EDA) complex, particularly with nitroarenes, which upon irradiation with visible light, leads to the formation of a sulfonyl radical. nih.govrsc.org

Once generated, sulfonyl radicals are highly reactive species. They readily add to unsaturated C-C bonds, such as those in alkenes and alkynes, to form carbon-centered radical intermediates. researchgate.netnih.gov These intermediates can then undergo further reactions, such as cyclization or atom transfer, leading to the formation of complex sulfonylated products. rsc.org The strong electron-withdrawing nature of the sulfonyl group influences the subsequent reactivity of the intermediates formed. researchgate.net Radical quenching studies using agents like TEMPO have confirmed the presence and importance of sulfonyl radicals in these reaction mechanisms. rsc.org

The mechanisms of arylsulfinate radical reactions are diverse and depend on the specific substrates and conditions employed. A common pathway, particularly in photocatalysis, begins with the excitation of an EDA complex formed between the sulfinate (as the donor) and an acceptor molecule. nih.gov This excitation triggers an intermolecular SET, yielding a sulfonyl radical and a radical anion of the acceptor. nih.gov

A proposed mechanism for the sulfonylation of alkenes involves the following steps:

Initiation : Generation of the sulfonyl radical from the sodium arylsulfinate via SET.

Propagation : The sulfonyl radical adds to an alkene to form a β-sulfonyl alkyl radical intermediate.

Termination/Further Reaction : This alkyl radical can then react with another species in the reaction mixture, for example, by adding to a pyridinium (B92312) salt in a three-component reaction, to form the final product and potentially regenerate a radical species to continue a chain process. nih.gov

Quantum yield measurements in some systems suggest that a productive radical chain pathway is operative. nih.gov The thermodynamics of radical generation often favor the formation of the sulfonyl radical over other potential radical species in the reaction mixture. nih.gov

Electron Transfer Mechanisms in Redox Processes

Electron transfer is a fundamental process in the redox chemistry of nitro-substituted benzenesulfonyl derivatives. The specific mechanism, whether concerted or stepwise, is highly dependent on the molecular structure, particularly the position of the nitro substituent on the aromatic ring. cdnsciencepub.comresearchgate.net

Electrochemical studies on nitro-substituted benzenesulfonyl chlorides, which are precursors to the corresponding sulfinates, reveal that the electron transfer mechanism is dictated by the position of the nitro group. cdnsciencepub.com For derivatives with the nitro group in the ortho or para position, the reduction tends to follow a "sticky" dissociative mechanism, where the electron transfer and the cleavage of the sulfur-chlorine bond are concerted. researchgate.net This is attributed to the effective overlap between the π* orbital of the nitro-aromatic system and the σ* orbital of the S–Cl bond, which is facilitated by through-resonance stabilization of the resulting arylsulfinyl radical. cdnsciencepub.comresearchgate.net

In contrast, for 3-nitrobenzenesulfonyl chloride, which is structurally analogous to the parent sulfonyl chloride of Sodium 4-methyl-3-nitrobenzene-1-sulfinate, the reduction follows a stepwise mechanism. cdnsciencepub.comresearchgate.net In this process, an initial electron transfer leads to the formation of an intermediate radical anion before the subsequent cleavage of the S–Cl bond. cdnsciencepub.com Upon further reduction, these compounds can produce the corresponding sulfinate anions. scholaris.ca

The table below summarizes the electrochemical characteristics for the reduction of various nitro-substituted benzenesulfonyl chlorides, illustrating the influence of the substituent position.

Data adapted from electrochemical studies on nitro-substituted benzenesulfonyl chlorides. scholaris.ca

In photochemical reactions, Electron Donor-Acceptor (EDA) complexes play a crucial role in initiating transformations without the need for traditional photocatalysts. nih.gov An EDA complex is a ground-state aggregate formed between an electron donor and an electron acceptor. masterorganicchemistry.com While the individual components may not absorb visible light, the complex often exhibits a new absorption band in the visible spectrum. rsc.org

Sodium sulfinates, including Sodium 4-methyl-3-nitrobenzene-1-sulfinate, can act as effective electron donors, while nitroarenes serve as electron acceptors. rsc.org The formation of a sulfinate–nitroarene EDA complex can be confirmed by UV-vis spectroscopy, which shows the appearance of a new absorption band upon mixing the components. rsc.org

Upon irradiation with visible light, the EDA complex is excited, facilitating a single-electron transfer (SET) from the sulfinate to the nitroarene. nih.govmasterorganicchemistry.com This process generates a sulfonyl radical and a nitroarene radical anion, which are key reactive intermediates that can proceed to form various products, such as N-hydroxy-sulfonamides. rsc.org This EDA-mediated strategy represents a powerful method for generating radicals under mild, catalyst-free conditions. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles of Sulfinate Anions

Sulfinate anions exhibit a versatile reactivity profile, capable of acting as both nucleophiles and, under specific conditions, precursors to electrophilic species. rsc.org

The primary reactivity of the sulfinate anion is that of a potent S-centered nucleophile. The sulfur atom readily attacks a wide range of electrophiles to form sulfones. This nucleophilicity is a cornerstone of sulfinate chemistry, enabling the construction of C-S, N-S, and S-S bonds. rsc.org For example, sulfinates react with alkyl halides in nucleophilic substitution reactions and with iminium ions in Mannich-type reactions. The nucleophilic character of Sodium 4-methyl-3-nitrobenzene-1-sulfinate would be centered on the sulfur atom of the sulfinate group.

While the sulfinate anion itself is nucleophilic, its reactivity can be inverted. Esterification of a sulfinate salt produces an alkyl sulfinate, where the sulfur atom becomes electrophilic and susceptible to attack by organometallic reagents. Furthermore, while the sulfinate anion itself is not an electrophile, the aromatic ring of Sodium 4-methyl-3-nitrobenzene-1-sulfinate is heavily influenced by its substituents. The nitro group is a powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution.

The table below summarizes the different reactivity profiles of sulfinate anions.

O-Attack versus S-Attack Regioselectivity

The competition between O-attack and S-attack by the sulfinate anion is a classic example of ambident reactivity, often rationalized using the Hard and Soft Acids and Bases (HSAB) principle. chemthes.comwikipedia.org This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. tamu.edulibretexts.org In the sulfinate anion, the oxygen atoms are considered "hard" nucleophilic centers due to their high electronegativity and charge density. The sulfur atom, being larger and more polarizable, is a "soft" nucleophilic center. chemthes.com

Consequently, the nature of the electrophile plays a pivotal role in directing the reaction pathway:

Hard Electrophiles , such as carbocations generated in SN1-type reactions or alkylating agents with hard leaving groups (e.g., trialkyloxonium salts), preferentially react at the hard oxygen center to form sulfinate esters.

Soft Electrophiles , such as the sp3-hybridized carbon in an alkyl halide participating in an SN2 reaction, favor reaction at the soft sulfur center to yield the corresponding sulfone. wikipedia.org

The choice of solvent and counterion can also influence the outcome. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972) are considered soft and tend to solvate the cation more effectively, leaving the sulfinate anion more available for reaction. wikipedia.org Protic solvents, being hard, can solvate the hard oxygen centers through hydrogen bonding, potentially favoring S-attack.

Studies on the alkylation of sodium p-toluenesulfinate, a close structural analog of sodium 4-methyl-3-nitrobenzene-1-sulfinate, provide empirical evidence for this regioselectivity. The ratio of S-alkylation (forming a sulfone) to O-alkylation (forming a sulfinate ester) is highly dependent on the alkylating agent, which reflects the principles of HSAB theory.

| Alkylating Agent | Electrophile Type | Predominant Product | Reaction Type |

|---|---|---|---|

| Ethyl Iodide | Soft | Sulfone (S-Attack) | SN2 |

| Triethyloxonium Tetrafluoroborate | Hard | Sulfinate Ester (O-Attack) | SN1-like |

| Benzyl Bromide | Borderline/Soft | Sulfone (S-Attack) | SN2 |

| Isopropyl Bromide | Borderline (SN1/SN2) | Mixture of Sulfone and Sulfinate Ester | Mixed |

This predictable selectivity is a powerful tool in synthetic organic chemistry, allowing for the targeted synthesis of either sulfones or sulfinate esters from the same sulfinate precursor by carefully choosing the electrophile and reaction conditions.

Kinetic and Thermodynamic Considerations in Sulfinate Reactions

The regioselectivity of sulfinate anion reactions is also governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org Often, the two pathways (O-attack and S-attack) have different activation energies and lead to products of differing stability. stackexchange.com

Kinetic Control : The kinetically controlled product is the one that is formed fastest, meaning it has the lowest activation energy. libretexts.org In many reactions of ambident nucleophiles, the attack at the more electronegative atom is kinetically favored. For sulfinates, O-attack is generally considered to be the faster, kinetically preferred pathway, leading to the sulfinate ester. acs.org This is because the oxygen atoms bear a greater portion of the negative charge in the ground state of the anion.

Thermodynamic Control : The thermodynamically controlled product is the most stable product. wikipedia.org Sulfones, formed via S-attack, are significantly more stable than the isomeric sulfinate esters. acs.orgresearchgate.net The sulfur-carbon bond in a sulfone is thermodynamically favored over the sulfur-oxygen-carbon linkage in a sulfinate ester. Therefore, if the reaction conditions allow for equilibration, the more stable sulfone will be the major product.

The interplay between these two modes of control means that reaction conditions such as temperature and time are critical.

Low temperatures and short reaction times tend to favor the kinetic product. Under these conditions, the reaction is essentially irreversible, and the product distribution reflects the relative rates of formation. libretexts.org

High temperatures and long reaction times favor the thermodynamic product. These conditions provide enough energy to overcome the activation barrier for the reverse reaction (and the forward reaction to the thermodynamic product), allowing the system to reach equilibrium and accumulate the most stable product. stackexchange.com

A reaction energy diagram illustrates this concept. The pathway to the sulfinate ester (O-attack) has a lower activation energy (Ea,kinetic) than the pathway to the sulfone (S-attack, Ea,thermo). However, the final energy of the sulfone is lower than that of the sulfinate ester, indicating greater thermodynamic stability.

Research by Mayr and colleagues on the reactivity of phenylsulfinate with carbocations (benzhydrylium ions) has provided quantitative data on these processes. acs.org Their work showed that while sulfones are thermodynamically more stable, the intrinsic barriers for attack at the oxygen are lower than for S-attack. For highly reactive carbocations, the reactions can become diffusion-controlled, meaning the regioselectivity may not simply reflect the activation energies but rather the statistical probability of collision at each reactive site. acs.org

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Favored Product | Sulfinate Ester (O-Attack) | Sulfone (S-Attack) |

| Relative Stability | Less Stable | More Stable |

| Activation Energy | Lower | Higher |

| Reaction Conditions | Low Temperature, Short Time | High Temperature, Long Time |

| Reversibility | Often Irreversible | Reversible (Equilibrating) |

Iv. Applications of Sodium 4 Methyl 3 Nitrobenzene 1 Sulfinate As a Versatile Reagent in Complex Molecule Synthesis

Construction of Carbon-Sulfur Bonds

The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry. Sodium arylsulfinates, including Sodium 4-methyl-3-nitrobenzene-1-sulfinate, are shelf-stable and effective reagents for creating these linkages under various reaction conditions.

Vinyl sulfones are valuable synthetic intermediates known for their utility as Michael acceptors and dienophiles in cycloaddition reactions. Several methods have been developed to synthesize vinyl sulfones from sodium arylsulfinates and unsaturated systems like alkenes and alkynes.

One common approach involves the copper-catalyzed hydrosulfonylation of alkynes, which proceeds in the presence of air to afford (E)-alkenyl sulfones with high stereoselectivity. Similarly, the reaction with alkenes can yield (E)-alkenyl sulfones through a process involving an anti-addition of a sulfonyl cation followed by elimination. More recently, electrochemical methods have emerged as a green alternative. These reactions utilize direct current in an undivided cell with graphite (B72142) electrodes to synthesize vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins at room temperature in high yields. Another strategy involves the reaction of alkenes with sodium arenesulfinates in the presence of potassium iodide and sodium periodate, which also furnishes vinyl sulfones under mild conditions.

| Method | Catalysis/Conditions | Substrates | Product | Selectivity |

| Hydrosulfonylation | CuI-bpy / O₂ | Alkenes/Alkynes | (E)-Alkenyl sulfones | High |

| Electrochemical | Direct current, graphite electrodes | Olefins | Vinyl/Alkyl/Allyl sulfones | N/A |

| Iodination | KI / NaIO₄ / Acetic acid | Alkenes | Vinyl sulfones | N/A |

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for synthesizing complex molecules. In this context, the direct sulfonylation of arene C-H bonds using sodium arylsulfinates provides a straightforward route to diaryl sulfones. Various transition-metal-catalyzed systems have been developed to achieve this transformation with high regioselectivity.

Copper(II)-catalyzed protocols have been shown to effectively sulfonylate C(sp²)–H bonds. nih.gov These reactions often employ a removable directing group attached to the arene to guide the sulfonylation to a specific position, typically ortho to the directing group. nih.gov The reaction tolerates a wide array of functional groups, making it a robust method for synthesizing diverse aryl sulfones. nih.gov

Palladium catalysis offers another powerful tool for C-H sulfonylation. One advanced strategy involves the use of aryl thianthrenium salts, which can be prepared from arenes. acs.org These salts then undergo a palladium-catalyzed C–H sulfonylation with sodium sulfinates, achieving site-selective C(sp²)–S cross-coupling with high efficiency and excellent functional group tolerance. acs.org This approach is particularly valuable for the late-stage functionalization of bioactive molecules. acs.org

| Catalyst System | Key Feature | Substrates | Product |

| Copper(II) | Removable directing group | Benzamides | ortho-Sulfonylated arenes |

| Palladium | Aryl thianthrenium salts | Arenes | Diarylsulfones |

β-Keto sulfones are significant structural motifs found in various biologically active compounds and serve as versatile intermediates in organic synthesis. Sodium 4-methyl-3-nitrobenzene-1-sulfinate can be employed in several methods to construct these valuable compounds.

A simplistic and environmentally friendly one-pot synthesis involves the reaction of styrenes with N-Bromosuccinimide (NBS) and a sodium arylsulfinate in water under sonication. acs.org In this transition-metal-free approach, NBS acts as both a bromine source and an oxidant. acs.org The reaction proceeds through the formation of a phenacyl bromide intermediate, which then reacts with the sodium sulfinate to yield the β-keto sulfone. acs.org

Another modern approach is the oxysulfonylation of alkynes. A method promoted by Boron trifluoride etherate (BF₃·OEt₂) facilitates the reaction between alkynes and sodium sulfinates, using oxygen from the air as the oxidant. rsc.org This catalyst- and metal-free procedure works under mild conditions and offers good functional group compatibility and high yields. rsc.org Electrochemical methods have also been developed for the sulfonylation of aryl methyl ketones or aryl acetylenes with sodium sulfinates, providing a further route to β-keto sulfones. acs.org

| Method | Conditions | Substrates | Key Intermediate/Feature |

| One-pot, Metal-free | NBS, Water, Sonication | Styrenes | Phenacyl bromide intermediate |

| Oxysulfonylation | BF₃·OEt₂, Air | Alkynes | Radical mechanism, green oxidant |

| Electrochemical | KI, Direct current | Aryl methyl ketones, Aryl acetylenes | KI as oxidant and electrolyte |

Formation of Nitrogen-Sulfur Bonds

The sulfonamide linkage (–SO₂–N–) is a critical pharmacophore present in a vast number of clinically used drugs, including antibiotics, diuretics, and anticonvulsants. The direct coupling of sodium arylsulfinates with nitrogen sources provides an efficient and modern alternative to traditional methods that often rely on sulfonyl chlorides.

The reductive coupling of readily available nitroarenes with sodium arylsulfinates is an elegant strategy for forming N-arylsulfonamides. This approach avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org Several catalytic systems have been established for this transformation.

An iron-catalyzed method uses FeCl₂ as the catalyst and sodium bisulfite (NaHSO₃) as the reductant under mild conditions in DMSO. organic-chemistry.org This system tolerates a broad range of functional groups. organic-chemistry.org Palladium-catalyzed reactions have also been developed, where an inexpensive Pd/C catalyst is used. nih.govnih.gov In this efficient process, the sodium arylsulfinate can serve as both a coupling partner and the reductant, eliminating the need for an additional reducing agent. nih.govnih.gov Furthermore, copper-catalyzed redox coupling of nitroarenes with sodium sulfinates has been reported, expanding the toolkit for this important transformation. acs.org

| Catalyst | Reductant | Key Features |

| FeCl₂ | NaHSO₃ | Mild conditions, broad functional group tolerance. organic-chemistry.org |

| Pd/C | Sodium arylsulfinate (self-reducing) | No additional reductant needed, high efficiency. nih.govnih.gov |

| Copper | Various | Alternative to Pd and Fe systems. acs.org |

N-Hydroxy-sulfonamides are valuable synthetic intermediates and have been identified in biologically active molecules. Recent advances have demonstrated that these compounds can be synthesized directly from nitroarenes and sodium sulfinates under mild, light-mediated conditions. nih.govnih.gov

This novel transformation proceeds through the formation of a sulfinate–nitroarene electron donor–acceptor (EDA) complex. nih.govnih.gov Upon irradiation with visible light, this complex facilitates a single electron transfer, initiating the reduction of the nitro group and subsequent N–S bond formation. nih.govnih.gov A key advantage of this method is that it is catalyst-free and tolerant to both oxygen and water. nih.gov The reaction has been shown to work for a wide range of nitroarenes and both alkyl and aryl sodium sulfinates. nih.gov N-Hydroxy-sulfonamides can also be isolated as intermediates during the incomplete reduction of nitroarenes in the synthesis of N-arylsulfonamides, further highlighting the close mechanistic relationship between these two classes of compounds. nih.govorganic-chemistry.org

| Method | Conditions | Key Feature | Substrates |

| Photochemical | Visible light, no catalyst | Formation of an EDA complex | Nitroarenes, Sodium alkyl/aryl sulfinates |

| Incomplete Reduction | FeCl₂/NaHSO₃ | Intermediate in sulfonamide synthesis | Nitroarenes, Sodium aryl sulfinates |

Development of Sulfur-Sulfur Bonds

The formation of S–S bonds is fundamental in chemical and biological systems, and sodium arylsulfinates provide efficient routes to key structural motifs like thiosulfonates.

A convenient and efficient method for synthesizing thiosulfonates involves the cross-coupling of thiols and sodium sulfinates. organic-chemistry.org One notable procedure utilizes iron(III) as a nontoxic and inexpensive catalyst under aerobic conditions. organic-chemistry.org This process is believed to proceed through the in situ formation of sulfenyl and sulfonyl radicals, which then couple to form the thiosulfonate S-S bond. organic-chemistry.org The use of atmospheric oxygen as the terminal oxidant makes this a sustainable and green chemical process. organic-chemistry.org

Alternative methods have also been developed, including catalyst-free approaches. For instance, symmetrical and unsymmetrical thiosulfonates can be synthesized from the reductive coupling of sodium sulfinates in the presence of acetyl chloride and a Hantzsch ester under mild conditions. thieme-connect.com Furthermore, a green and efficient aqueous-phase method for thiosulfonate synthesis has been reported, which proceeds without the need for any catalysts or redox reagents and in a short reaction time. researchgate.netnih.gov

Table 1: Representative Synthesis of Thiosulfonates from Sodium Arylsulfinates and Thiols

| Arylsulfinate Substrate | Thiol Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Sodium benzenesulfinate | 4-Methylbenzenethiol | FeCl₃, O₂ (air), MeCN, 60 °C | S-(p-tolyl) benzenethiosulfonate | 91 | organic-chemistry.org |

| Sodium 4-methylbenzenesulfinate | Benzenethiol | FeCl₃, O₂ (air), MeCN, 60 °C | S-phenyl 4-methylbenzenethiosulfonate | 92 | organic-chemistry.org |

| Sodium 4-methoxybenzenesulfinate | 4-Chlorobenzenethiol | FeCl₃, O₂ (air), MeCN, 60 °C | S-(4-chlorophenyl) 4-methoxybenzenethiosulfonate | 85 | organic-chemistry.org |

| Sodium 4-chlorobenzenesulfinate | 2-Naphthalenethiol | FeCl₃, O₂ (air), MeCN, 60 °C | S-(naphthalen-2-yl) 4-chlorobenzenethiosulfonate | 88 | organic-chemistry.org |

Thiosulfonates can also be efficiently prepared through the copper-catalyzed sulfonylation of disulfides using sodium sulfinates. organic-chemistry.org This reaction proceeds in the presence of a copper catalyst under an air atmosphere, forming the sulfur-sulfone (S-S(O)₂) bond. The method is effective for producing a variety of thiosulfonates and has also been extended to the synthesis of selenosulfonates. organic-chemistry.org This transformation highlights the ability of sodium sulfinates to act as sulfonylating agents in the presence of a suitable transition metal catalyst.

Table 2: Copper-Catalyzed Synthesis of Thiosulfonates from Disulfides

| Arylsulfinate Substrate | Disulfide Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Sodium 4-methylbenzenesulfinate | Diphenyl disulfide | Cu(OAc)₂, Air, DMA, 100 °C | S-phenyl 4-methylbenzenethiosulfonate | 86 | organic-chemistry.org |

| Sodium benzenesulfinate | Bis(4-chlorophenyl) disulfide | Cu(OAc)₂, Air, DMA, 100 °C | S-(4-chlorophenyl) benzenethiosulfonate | 75 | organic-chemistry.org |

| Sodium 4-methylbenzenesulfinate | Dibenzyl disulfide | Cu(OAc)₂, Air, DMA, 100 °C | S-benzyl 4-methylbenzenethiosulfonate | 78 | organic-chemistry.org |

| Sodium 4-methoxybenzenesulfinate | Diphenyl disulfide | Cu(OAc)₂, Air, DMA, 100 °C | S-phenyl 4-methoxybenzenethiosulfonate | 81 | organic-chemistry.org |

Multi-Component Reactions and Cascade Processes

The ability of sodium arylsulfinates to generate sulfonyl radicals under oxidative conditions makes them ideal initiators for multi-component and cascade reactions. researchgate.net These processes allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation.

Sulfonyl radicals generated from sodium arylsulfinates can trigger intramolecular cyclization reactions, leading to complex heterocyclic structures. nih.gov A notable example is the radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates. rsc.org This reaction, initiated by an oxidant such as sodium persulfate, proceeds under mild conditions to construct various sulfonated indenones in moderate to good yields. rsc.org

Another powerful application is the cascade three-component halosulfonylation of 1,7-enynes. nih.gov In this process, a sulfonyl radical, generated in situ, undergoes an addition to the enyne, which is followed by a 6-exo-dig cyclization and subsequent radical coupling. This sequence allows for the formation of multiple bonds (C–S, C–C, and C–Halogen) in one pot, rapidly building molecular complexity to yield densely functionalized 3,4-dihydroquinolin-2(1H)-ones. nih.gov Similarly, silver-catalyzed radical cascade reactions of 1,6-enynes with sodium sulfinates have been developed to synthesize sulfonylated cyclic compounds. researchgate.net

Table 3: Examples of Sulfonyl Radical-Triggered Cascade Reactions

| Substrate | Arylsulfinate | Reagents/Conditions | Product Type | Yield (%) | Reference |

| 2-(Phenylethynyl)benzonitrile | Sodium 4-methylbenzenesulfinate | Na₂S₂O₈, MeCN/H₂O, 80 °C | Sulfonated Indenone | 78 | rsc.org |

| N-Allyl-N-(3-phenylprop-2-yn-1-yl)aniline | Sodium 4-methylbenzenesulfinate | NIS, TBHP, DCE, 80 °C | Iodinated Dihydroquinolinone | 75 | nih.gov |

| 1,6-Enyne | Sodium benzenesulfinate | AgNO₃, K₂S₂O₈, MeCN/H₂O, 70 °C | Sulfonylated Cyclopentane | 82 | researchgate.net |

The direct difunctionalization of alkenes and alkynes is a powerful strategy for rapidly building molecular complexity from simple feedstocks. rsc.orgnih.gov Sodium arylsulfinates are excellent reagents for this purpose, enabling the introduction of a sulfonyl group and another functional group across a carbon-carbon multiple bond.

One such transformation is the copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes. rsc.org This reaction combines a vinylarene, an arylboronic acid, and a sodium sulfinate to generate β,β-diaryl sulfones with high regioselectivity and stereoselectivity. rsc.org The mechanism involves the addition of a sulfonyl radical to the alkene, forming a benzylic radical that is subsequently trapped in a copper-catalyzed arylation. rsc.org Other vicinal difunctionalization reactions include oxysulfonylation of alkynes to produce β-keto sulfones and hydroxysulfonylation of alkenes. rsc.orgmdpi.com

Table 4: Vicinal Difunctionalization of Alkenes with Sodium Arylsulfinates

| Alkene Substrate | Arylsulfinate | Third Component/Conditions | Product Type | Yield (%) | Reference |

| Styrene | Sodium benzenesulfinate | Phenylboronic acid / Cu(OTf)₂, 25 °C | β,β-Diaryl sulfone | 91 | rsc.org |

| 4-Methylstyrene | Sodium 4-methylbenzenesulfinate | 4-Methoxyphenylboronic acid / Cu(OTf)₂, 25 °C | β,β-Diaryl sulfone | 85 | rsc.org |

| Styrene | Sodium 4-chlorobenzenesulfinate | H₂O / NiBr₂-TEEDA, NH₄PF₆, Air, 60 °C | β-Hydroxysulfone | 88 | rsc.org |

| Phenylacetylene | Sodium benzenesulfinate | H₂O / BF₃·OEt₂, DCE, 80 °C | β-Keto sulfone | 78 | mdpi.com |

Utilization in Specific Target Molecule Syntheses

While specific documented syntheses of complex, named target molecules using Sodium 4-methyl-3-nitrobenzene-1-sulfinate are not prevalent in readily available literature, the methodologies described above demonstrate its potential. The reactions, such as cascade cyclizations and multi-component difunctionalizations, are precisely the types of transformations used to build the core structures of pharmacologically active compounds and other functional materials.

For example, the synthesis of functionalized 3,4-dihydroquinolin-2(1H)-ones via sulfonyl radical-triggered cascades provides access to a molecular scaffold present in numerous bioactive compounds. nih.gov Similarly, the construction of sulfonated indenones offers a route to structures with potential applications in materials science and medicinal chemistry. rsc.org The sulfonamide functional group, readily prepared from sodium sulfinates, is a well-known pharmacophore found in a wide array of drugs, including antibacterial agents and cancer therapeutics. nih.govnih.gov Therefore, the reactions enabled by sodium arylsulfinates are integral to the synthesis of complex molecules that are of significant interest to the pharmaceutical and agrochemical industries.

Intermediate in Dihydronaphthalene and Naphthalene (B1677914) Production

Sodium arylsulfinates serve as key reagents in the synthesis of dihydronaphthalene structures, which are themselves important intermediates for producing substituted naphthalenes. biosynth.com The reactivity of compounds like Sodium 4-nitrobenzenesulfinate demonstrates a pathway for this transformation through the ring-opening reaction of methylenecyclopropanes (MCPs). biosynth.comrsc.org

In this synthetic approach, the arylsulfinate adds to the MCP, initiating a cascade of reactions that results in the formation of a 4-aryl-1,2-dihydronaphthalene derivative. rsc.org This method is significant as it allows for the rapid construction of the dihydronaphthalene core. rsc.org Modern advancements in this area utilize visible-light photoredox catalysis in conjunction with cobalt catalysis to achieve this transformation under mild conditions. rsc.org The process involves the single-electron oxidation of MCPs, leading to the formation of the desired dihydronaphthalene products in moderate to good yields. rsc.org These dihydronaphthalene compounds can then be readily aromatized to yield the corresponding naphthalene derivatives.

Table 1: Synthesis of Dihydronaphthalene Derivatives via Arylsulfinates This table illustrates the general transformation discussed, using representative reactants.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Methylenecyclopropane (MCP) | Sodium Arylsulfinate | Visible Light, Photoredox Catalyst, Cobalt Catalyst | 4-Aryl-1,2-dihydronaphthalene |

Precursor for Thiazoles and Benzothiazoles

The synthesis of thiazole (B1198619) and benzothiazole (B30560) rings, which are prevalent in pharmaceuticals and biologically active compounds, represents another important application of sodium arylsulfinates. nih.govnih.gov The pathway from arylsulfinates to these heterocyclic systems often proceeds through the formation of sulfone intermediates. biosynth.com For instance, a reagent such as Sodium 4-nitrobenzenesulfinate can react with elemental sulfur to produce sulfones. biosynth.com These sulfones are stable, versatile intermediates that can then be used in cyclization reactions to build the thiazole or benzothiazole core. biosynth.com

Furthermore, research has shown that sodium arylsulfinates can be coupled directly with existing heterocyclic structures. rsc.org For example, substituted 2-methylbenzothiazoles have been shown to react smoothly with a variety of sodium arylsulfinates, resulting in the formation of new carbon-sulfur bonds and functionalized benzothiazole products in moderate to good yields. rsc.org This highlights the role of the sulfinate as a potent sulfonylating agent for the direct modification of heterocyclic scaffolds. rsc.org The classical Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with a thioamide, remains a foundational method for thiazole synthesis, and sulfinate-derived intermediates can be integrated into such pathways. nih.govfigshare.com

Table 2: Arylsulfinates as Precursors in Heterocycle Synthesis This table outlines the role of arylsulfinates in forming key intermediates and products for thiazole and benzothiazole synthesis.

| Arylsulfinate Role | Reactant | Intermediate/Product | Application |

| Sulfone Formation | Elemental Sulfur | Aryl Sulfone | Intermediate for Thiazole/Benzothiazole Cyclization |

| Direct Coupling | 2-Methylbenzothiazole | C-Coupled Arylsulfonyl Benzothiazole | Direct Functionalization of Benzothiazoles |

Application in Biomolecule Functionalization

The functionalization of biomolecules is a critical process in drug discovery and chemical biology, and sulfonyl groups play a significant role in modifying the properties of these molecules. mdpi.com The introduction of a sulfonate group can enhance water solubility and alter the conformational structure and biological activity of peptides, proteins, and other biomolecules. mdpi.com Sodium arylsulfinates, including analogues like Sodium 4-nitrobenzenesulfinate, are effective sulfonylating agents for these applications. biosynth.com

The sulfinate moiety can be used to introduce a sulfonyl group onto a biomolecule, a process known as sulfonation or, more specifically, sulfonylation. mdpi.com This modification can have a profound impact on the molecule's function. mdpi.com For example, the presence of sulfate (B86663) or sulfonate groups in hormones and their derivatives is crucial for their metabolic transformation and biological signaling. mdpi.com In peptide and protein chemistry, arylsulfinates can be used to selectively modify amino acid residues, thereby introducing new functionality, improving pharmacokinetic properties, or creating probes for studying biological processes. The versatility of sulfinate salts allows them to serve as valuable precursors for generating alkyl radicals under mild photochemical conditions, which can then be used to form a diverse suite of modified amino acids. researchgate.net

Table 3: Biomolecule Functionalization with Arylsulfinates This table provides examples of how arylsulfinate reagents are applied in the modification of biomolecules.

| Biomolecule Class | Type of Modification | Purpose of Functionalization |

| Peptides / Proteins | Amino Acid Side-Chain Sulfonylation | Enhance solubility, alter biological activity, create bioconjugates |

| Small Molecule Hormones | Metabolic Transformation | Influence biological signaling and clearance |

| Amino Acids | Radical-based Modification | Synthesis of non-canonical/modified amino acids |

V. Advanced Characterization and Analytical Techniques for Research on Sodium 4 Methyl 3 Nitrobenzene 1 Sulfinate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools in the analysis of sodium 4-methyl-3-nitrobenzene-1-sulfinate, offering non-destructive and highly detailed information about its molecular structure and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for gaining deep mechanistic insights into reactions involving sodium 4-methyl-3-nitrobenzene-1-sulfinate. nih.goved.ac.uk By monitoring the chemical shifts, coupling constants, and signal intensities of various nuclei such as ¹H and ¹³C, researchers can track the transformation of reactants to products in real-time. mdpi.commdpi.com This allows for the identification of transient intermediates and the determination of reaction kinetics, providing a detailed picture of the reaction mechanism. nih.gov For instance, in reactions where the sulfinate group acts as a nucleophile or a leaving group, NMR can help elucidate the stereochemistry and regiochemistry of the products.

Typical ¹H NMR Chemical Shifts for Aromatic Protons in a Related Nitroaromatic Compound:

| Proton | Chemical Shift (ppm) |

|---|---|

| H adjacent to Nitro Group | 4.0 - 4.4 orgchemboulder.com |

This table is illustrative and actual shifts for Sodium 4-methyl-3-nitrobenzene-1-sulfinate may vary.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. longdom.org For sodium 4-methyl-3-nitrobenzene-1-sulfinate, these techniques are particularly useful for identifying the key functional groups: the nitro group (-NO₂) and the sulfinate group (-SO₂Na).

The nitro group in aromatic compounds exhibits strong and characteristic absorption bands in the IR spectrum. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in specific regions, allowing for unambiguous identification. orgchemboulder.com Similarly, the S-O bonds of the sulfinate group also have distinct vibrational frequencies. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information, especially for the aromatic ring vibrations. semanticscholar.org

Characteristic IR Absorption Frequencies for Key Functional Groups:

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 orgchemboulder.com |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 orgchemboulder.com |

| Sulfinate (S-O) | Stretch | ~1050 |

UV-Vis Spectroscopy for Reaction Progress Tracking

UV-Vis spectroscopy is a valuable tool for monitoring the progress of reactions involving chromophoric species like sodium 4-methyl-3-nitrobenzene-1-sulfinate. The nitroaromatic ring system of this compound absorbs ultraviolet and visible light at specific wavelengths. As a reaction proceeds and the structure of the chromophore changes, the UV-Vis spectrum will also change.

By monitoring the absorbance at a specific wavelength corresponding to either a reactant or a product, the concentration changes can be followed over time. This data can then be used to determine reaction rates and kinetics. For example, in a reaction where the nitro group is reduced, a significant change in the UV-Vis spectrum would be expected, providing a straightforward method for tracking the reaction's progress. rsc.org

Chromatographic and Separation Techniques in Synthesis Optimization

Chromatographic techniques are essential for the separation and purification of sodium 4-methyl-3-nitrobenzene-1-sulfinate from reaction mixtures, as well as for the assessment of its purity and the identification of any byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying the yield of sodium 4-methyl-3-nitrobenzene-1-sulfinate. Due to the compound's ionic and polar nature, reversed-phase HPLC is often the method of choice. A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from a non-polar stationary phase.

By creating a calibration curve with standards of known concentration, the exact amount of the desired product in a reaction mixture can be determined, allowing for accurate yield calculations. The high resolution of HPLC also enables the separation of the main product from closely related impurities, providing a precise measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

While sodium 4-methyl-3-nitrobenzene-1-sulfinate itself is not volatile enough for direct analysis by Gas Chromatography (GC), GC-MS is an invaluable tool for identifying volatile byproducts that may be formed during its synthesis or subsequent reactions. researchgate.net For instance, side reactions could lead to the formation of smaller, more volatile molecules. These can be separated by the gas chromatograph and then identified by the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. nih.govnih.gov This information is crucial for understanding reaction pathways and optimizing conditions to minimize the formation of unwanted side products. researchgate.net

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical analysis provides a direct means to probe the oxidation and reduction behavior of electroactive species. For Sodium 4-methyl-3-nitrobenzene-1-sulfinate, these techniques can selectively target the redox-active nitro group and the sulfinate group, providing valuable data on their respective electrochemical potentials and the stability of the resulting intermediates.

Cyclic Voltammetry (CV) is a premier electrochemical technique for investigating the redox behavior of chemical species. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the thermodynamics and kinetics of electron transfer reactions.

In the context of Sodium 4-methyl-3-nitrobenzene-1-sulfinate, CV can be employed to characterize the reduction of the nitro group and the oxidation of the sulfinate moiety. The electrochemical reduction of nitroaromatic compounds is a well-documented process that typically proceeds in a stepwise manner. researchgate.netmanchester.ac.uk The initial step often involves a reversible one-electron transfer to form a nitro anion radical, which can be observed in the cyclic voltammogram as a reversible wave. Subsequent electron and proton transfers lead to further reduction products such as nitroso, hydroxylamino, and amino derivatives. researchgate.net

A hypothetical cyclic voltammogram of Sodium 4-methyl-3-nitrobenzene-1-sulfinate would be expected to exhibit a cathodic peak corresponding to the reduction of the nitro group. The potential at which this peak occurs is influenced by the electronic environment of the aromatic ring. The presence of the electron-donating methyl group and the sulfinate group would modulate the reduction potential compared to unsubstituted nitrobenzene.

Hypothetical Cyclic Voltammetry Data for Sodium 4-methyl-3-nitrobenzene-1-sulfinate:

| Parameter | Value | Description |

| Cathodic Peak Potential (Epc) | -0.85 V vs. Ag/AgCl | Potential at which the reduction of the nitro group is maximal. |

| Anodic Peak Potential (Epa) | -0.78 V vs. Ag/AgCl | Potential at which the re-oxidation of the nitro anion radical is maximal. |

| Peak Separation (ΔEp) | 70 mV | The difference between Epa and Epc, indicative of the reversibility of the electron transfer. A value close to 59/n mV (where n is the number of electrons) suggests a reversible process. |

| Scan Rate | 100 mV/s | The rate at which the potential is swept. |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF6 | A common non-aqueous system for electrochemical studies. |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary depending on the specific conditions.

The reversibility of the initial reduction, as indicated by the peak separation, provides insight into the stability of the formed nitro anion radical. Further irreversible reduction peaks at more negative potentials might also be observed, corresponding to the formation of other reduction products.

Controlled Potential Electrolysis, also known as potentiostatic coulometry or bulk electrolysis, is a technique used to quantitatively convert a substance from one oxidation state to another. By holding the working electrode at a constant potential corresponding to a specific redox process observed in the cyclic voltammogram, it is possible to selectively oxidize or reduce the target compound on a preparative scale. This method is invaluable for synthesizing and isolating intermediates and final products of electrochemical reactions, thereby elucidating reaction pathways.

For Sodium 4-methyl-3-nitrobenzene-1-sulfinate, controlled potential electrolysis can be utilized to explore synthetic routes to its various reduction products. For instance, by setting the potential at a value slightly more negative than the first cathodic peak observed in the CV, the nitro group can be selectively reduced to the corresponding nitroso or hydroxylamino derivative. Further reduction at more negative potentials could yield the amino compound. This selective transformation is a key advantage of electrochemical synthesis over traditional chemical methods, which often require harsh reagents and can suffer from a lack of selectivity.

The progress of the electrolysis is monitored by the current, which decays over time as the starting material is consumed. The total charge passed during the electrolysis can be used to determine the number of electrons transferred per molecule (n-value), providing crucial mechanistic information.

Hypothetical Controlled Potential Electrolysis Data for the Reduction of Sodium 4-methyl-3-nitrobenzene-1-sulfinate:

| Applied Potential (vs. Ag/AgCl) | Major Product | Number of Electrons (n) | Description |

| -0.90 V | 4-methyl-3-nitrosobenzene-1-sulfinate | ~2 | Selective reduction of the nitro group to the nitroso group. |

| -1.20 V | 4-methyl-3-(hydroxyamino)benzene-1-sulfinate | ~4 | Further reduction of the nitro group to the hydroxylamino group. |

| -1.50 V | 4-amino-3-methylbenzene-1-sulfinate | ~6 | Complete reduction of the nitro group to the amino group. |

Note: The data presented in this table is hypothetical and serves to illustrate the potential synthetic applications of controlled potential electrolysis. The actual products and electron counts would need to be confirmed experimentally.

The combination of Cyclic Voltammetry and Controlled Potential Electrolysis provides a powerful toolkit for the comprehensive electrochemical characterization of Sodium 4-methyl-3-nitrobenzene-1-sulfinate and its derivatives. These techniques not only reveal fundamental details about the molecule's redox behavior but also open up avenues for the clean and selective synthesis of novel compounds with potential applications in various fields of chemistry.

Vii. Historical Development and Future Research Trajectories of Nitro Substituted Arylsulfinates

Key Discoveries and Milestones in Arylsulfinate Chemistry

The journey of organosulfur chemistry began in the 19th century, with foundational discoveries that established the field. researchgate.nettandfonline.com However, it was in the 20th century that the unique reactivity of arylsulfinates began to be systematically explored. chemistryviews.orgwikipedia.org A pivotal moment was the recognition of sulfinate salts not merely as derivatives of sulfinic acids but as powerful nucleophiles and precursors to highly reactive sulfonyl radicals.

Initially, the synthesis of arylsulfinates was primarily achieved through the reduction of the corresponding sulfonyl chlorides, a method that, while effective, often required harsh reagents. Over time, the synthetic toolbox expanded to include methods starting from thiols and disulfides. taylorandfrancis.com The development of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), marked a significant milestone, providing a safer and more convenient route to sulfinates from aryl halides and organometallic reagents. rsc.org

A major breakthrough in the application of arylsulfinates was their use in cross-coupling reactions to form sulfones, a class of compounds with widespread applications in pharmaceuticals and materials science. thieme-connect.com This discovery unlocked new pathways for carbon-sulfur bond formation, a fundamental transformation in organic synthesis. rsc.orgresearchgate.net The versatility of arylsulfinates was further demonstrated by their ability to act as precursors for sulfonyl radicals, opening up new avenues in radical chemistry. rsc.org

| Milestone | Description | Approximate Era | Key References |

| Early Synthesis | Development of methods to synthesize arylsulfinates, primarily through the reduction of sulfonyl chlorides. | Early-Mid 20th Century | taylorandfrancis.com |

| Sulfur Dioxide Surrogates | Introduction of safer and more manageable SO₂ surrogates like DABSO for sulfinate synthesis. | Late 20th Century | rsc.org |

| Cross-Coupling Reactions | Utilization of arylsulfinates as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions to form sulfones. | Late 20th - Early 21st Century | thieme-connect.comnih.gov |

| Radical Chemistry | Recognition of arylsulfinates as efficient precursors for sulfonyl radicals, enabling new synthetic transformations. | Early 21st Century | rsc.orgrsc.org |

Evolution of Synthetic Strategies for Organosulfur Compounds

The synthesis of organosulfur compounds has undergone a remarkable evolution, driven by the need for greater efficiency, selectivity, and sustainability. taylorandfrancis.comwikipedia.org Early methods often relied on nucleophilic substitution reactions involving thiols, which are effective but can be limited by the availability of starting materials and the generation of stoichiometric byproducts. britannica.comnih.gov

The advent of transition-metal catalysis revolutionized the field, enabling the formation of carbon-sulfur bonds with unprecedented efficiency and scope. mdpi.comresearchgate.netacs.org Catalysts based on palladium, copper, and rhodium have been instrumental in developing a wide range of C–S cross-coupling reactions. nih.govnih.govmdpi.com These methods allow for the synthesis of complex organosulfur compounds from readily available starting materials, such as aryl halides and thiols or their derivatives. researchgate.net

More recently, there has been a significant shift towards direct C–H functionalization as a means of forming C–S bonds. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic routes. Concurrently, the development of photoredox catalysis has provided a powerful tool for activating C–H bonds and generating sulfur-centered radicals under mild conditions. rsc.orgbeilstein-journals.orgmdpi.com

The evolution of these synthetic strategies reflects a broader trend in organic chemistry towards more sustainable and efficient methods. rsc.org The focus is increasingly on minimizing waste, reducing the use of hazardous reagents, and developing catalytic systems that can operate under mild conditions.

Emerging Trends in Sulfur-Centered Radical Chemistry

Sulfur-centered radicals, particularly thiyl (RS•) and sulfonyl (RSO₂•) radicals, have become increasingly important intermediates in organic synthesis. nih.govresearchgate.netresearchgate.net Their unique reactivity allows for a wide range of transformations, including addition to alkenes and alkynes, and C–H functionalization. rsc.orgrsc.org

A key trend in this area is the development of new methods for generating sulfur-centered radicals under mild conditions. researchgate.net Visible-light photoredox catalysis has emerged as a particularly powerful strategy, enabling the generation of these radicals from a variety of precursors, including thiols, disulfides, and sulfinate salts. rsc.orgbeilstein-journals.orgrsc.orgrsc.org This approach offers several advantages over traditional methods that often require high temperatures or harsh reagents.

The application of sulfur-centered radicals in multicomponent reactions is another rapidly growing area of research. nih.gov These reactions allow for the construction of complex molecules in a single step from simple starting materials, offering a high degree of efficiency and atom economy. The insertion of sulfur dioxide via a radical process is a notable example, providing an efficient route to a wide range of sulfonyl compounds. rsc.org

Furthermore, the study of the fundamental properties and reaction mechanisms of sulfur-centered radicals continues to be an active area of research. researchgate.net A deeper understanding of their reactivity is crucial for the development of new and more selective synthetic methods.

| Trend | Description | Key Enabling Technologies |

| Mild Radical Generation | Development of methods to generate sulfur-centered radicals under mild and controlled conditions. | Visible-light photoredox catalysis, electrochemical methods. rsc.orgrsc.org |

| C–H Functionalization | Direct formation of C–S bonds by reacting sulfur-centered radicals with C–H bonds. | Photoredox catalysis, transition-metal catalysis. rsc.orgresearchgate.net |

| Multicomponent Reactions | Use of sulfur-centered radicals in cascade reactions to build molecular complexity efficiently. | One-pot synthesis strategies. nih.gov |

| Mechanistic Understanding | In-depth studies of the kinetics and mechanisms of reactions involving sulfur-centered radicals. | Computational chemistry, advanced spectroscopic techniques. acs.orgnih.gov |

Future Directions in the Synthesis and Application of Sodium 4-methyl-3-nitrobenzene-1-sulfinate

The future of Sodium 4-methyl-3-nitrobenzene-1-sulfinate chemistry is intrinsically linked to the broader trends in organic synthesis, with a strong emphasis on sustainability, efficiency, and the discovery of novel reactivity.

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of Sodium 4-methyl-3-nitrobenzene-1-sulfinate and its derivatives is no exception. mdpi.com Future research will likely focus on developing synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient. researchgate.net

One promising avenue is the use of water as a solvent for the synthesis of arylsulfinates and their subsequent reactions. researchgate.net Given the water-solubility of sulfinate salts, this approach can simplify purification and reduce the reliance on volatile organic solvents. Additionally, the development of solvent-free reaction conditions is a key goal in green chemistry. mdpi.com